
Chromium;yttrium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium and yttrium are transition metals that form a variety of compounds with unique properties and applications. Chromium is known for its high corrosion resistance and hardness, while yttrium is valued for its high melting point and ability to form stable oxides. When combined, these elements can create compounds with enhanced properties suitable for various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium and yttrium compounds typically involves high-temperature reactions. One common method is the solid-state reaction, where chromium oxide and yttrium oxide powders are mixed and heated to high temperatures (around 1200-1500°C) in an inert atmosphere to form yttrium chromite (YCrO3) . Another method involves the co-precipitation of chromium and yttrium salts followed by calcination at high temperatures.
Industrial Production Methods
Industrial production of chromium and yttrium compounds often involves the reduction of their respective oxides. For example, yttrium oxide can be reduced with calcium in a vacuum or inert atmosphere to produce yttrium metal, which can then be alloyed with chromium . The resulting alloys are used in various high-temperature applications due to their enhanced mechanical properties.
化学反应分析
Types of Reactions
Chromium and yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Chromium can exist in multiple oxidation states, with +3 and +6 being the most common. Yttrium typically forms trivalent ions (Y³⁺).
Common Reagents and Conditions
Oxidation: Chromium compounds can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium (VI) compounds can be reduced to chromium (III) using reducing agents like sulfur dioxide or hydrogen gas.
Major Products Formed
Oxidation: Chromium (VI) oxide (CrO3), yttrium oxide (Y2O3)
Reduction: Chromium (III) chloride (CrCl3), yttrium metal (Y)
Substitution: Various chromium complexes with different ligands
科学研究应用
Chromium and yttrium compounds have a wide range of applications in scientific research:
作用机制
The mechanism of action for chromium and yttrium compounds varies depending on their application:
Chromium: In biological systems, chromium enhances insulin signaling by affecting downstream effector molecules in the insulin receptor pathway. In industrial applications, chromium compounds act as catalysts by providing active sites for chemical reactions.
相似化合物的比较
Chromium and yttrium compounds can be compared with other transition metal compounds:
Chromium vs. Molybdenum: Both chromium and molybdenum form stable oxides and are used in high-temperature applications.
Yttrium vs. Lanthanides: Yttrium is often compared to lanthanides due to its similar chemical properties.
List of Similar Compounds
- Chromium: Molybdenum, tungsten
- Yttrium: Lanthanum, cerium
Chromium and yttrium compounds offer unique properties that make them valuable in various scientific and industrial applications. Their ability to form stable oxides, high-temperature resistance, and catalytic properties highlight their importance in modern technology.
属性
CAS 编号 |
115509-67-6 |
|---|---|
分子式 |
Cr2Y |
分子量 |
192.898 g/mol |
IUPAC 名称 |
chromium;yttrium |
InChI |
InChI=1S/2Cr.Y |
InChI 键 |
JTVAGNZBALOSBX-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Cr].[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


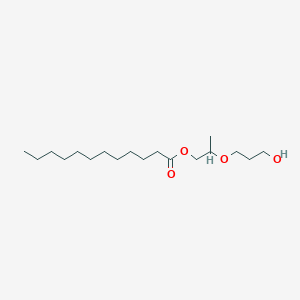
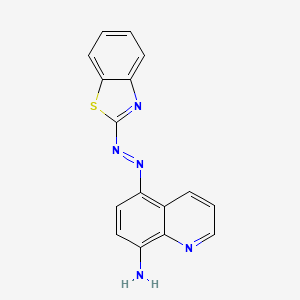
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
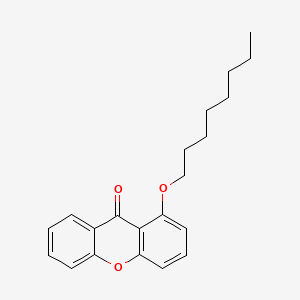
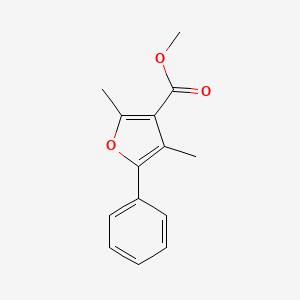
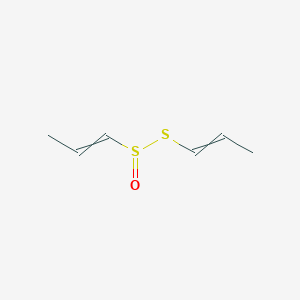
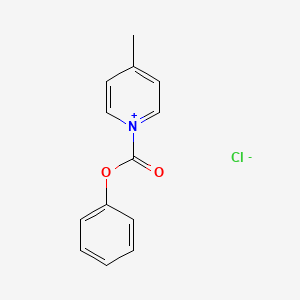
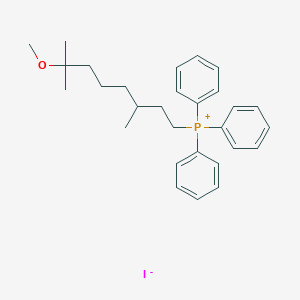
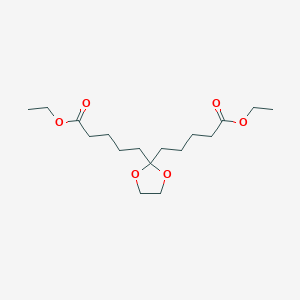
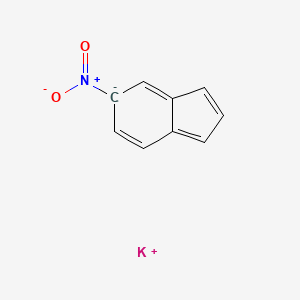
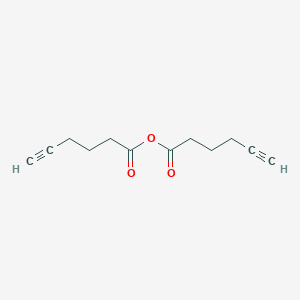
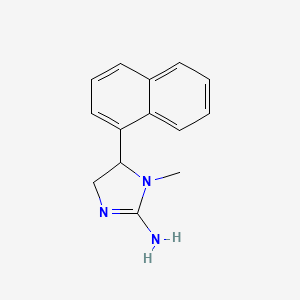
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)
